2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C12H8Cl2N4O and its molecular weight is 295.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imiquimod and Immune Response Modifiers
Imiquimod, a derivative of imidazoquinolinamines, activates the immune system through localized induction of cytokines. It has shown potential for treating various cutaneous diseases like genital warts, genital herpes, and basal cell carcinoma, due to its immunoregulatory, antiviral, antiproliferative, and antitumor activities. This topical agent's action mechanism is linked to its ability to stimulate onsite cytokine secretion, showcasing its role as a promising drug for many skin disorders, infections, and neoplasms (Syed, 2001).
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives are essential in medicinal chemistry, exhibiting antibacterial, antimalarial, and anticancer properties. Their structural stability allows for the introduction of various bioactive moieties, enhancing their therapeutic potential. These compounds' solubility and bioavailability are crucial in overcoming antibiotic resistance, highlighting the need for further research and development in this area (Tiwary et al., 2016).
Anticancer Properties of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their anticancer properties. They inhibit EGFR and other therapeutic protein targets, showcasing a broad range of biological activities. Recent developments in quinazoline synthesis have facilitated the creation of new derivatives, further emphasizing their significance in cancer treatment (Ravez et al., 2015).
Functionalized Quinazolines for Optoelectronic Materials
Quinazolines have also found applications in optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes. This versatility highlights the potential of quinazoline derivatives in developing advanced optoelectronic materials (Lipunova et al., 2018).
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-10-11(14)18(6-15-10)5-9-16-8-4-2-1-3-7(8)12(19)17-9/h1-4,6H,5H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNKHNDOTWDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.